N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, an indoline moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the indoline and thiophene moieties: These groups can be introduced through a series of coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its electronic properties may be explored for use in organic semiconductors or photovoltaic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can be compared with other compounds that have similar functional groups or structural motifs. For example:
N1-(2-cyanophenyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
N1-(2-cyanophenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Lacks the indoline moiety, potentially altering its biological activity and binding interactions.
Uniqueness: The presence of both the indoline and thiophene moieties in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c24-14-17-7-1-3-8-18(17)26-23(29)22(28)25-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,15H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRBVQRUWLKVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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